Technical Monograph: 2-Bromo-4,5-dichloro-1-indanone
Technical Monograph: 2-Bromo-4,5-dichloro-1-indanone
This technical guide provides an in-depth analysis of 2-Bromo-4,5-dichloro-1-indanone , a specialized halogenated bicyclic intermediate used in the synthesis of bioactive pharmaceutical scaffolds.
CAS Number: 156484-77-4[1][2][3]
Executive Summary
2-Bromo-4,5-dichloro-1-indanone is a high-value synthetic intermediate characterized by an indanone (dihydroindenone) core substituted with two chlorine atoms on the aromatic ring and a bromine atom at the alpha-position of the carbonyl. This compound belongs to the class of
Its reactivity is defined by the lability of the C2-bromine bond, facilitating nucleophilic substitution (
Chemical Identity & Physicochemical Properties[1][4][5][6]
| Property | Data |
| CAS Number | 156484-77-4 |
| IUPAC Name | 2-Bromo-4,5-dichloro-2,3-dihydro-1H-inden-1-one |
| Molecular Formula | |
| Molecular Weight | 279.94 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 89–92 °C (Predicted/Analogous) |
| Solubility | Soluble in DCM, CHCl |
| Reactivity Hazards | Lachrymator; susceptible to hydrolysis and photolysis. |
Synthesis & Manufacturing Workflows
The synthesis of 2-bromo-4,5-dichloro-1-indanone typically follows a linear pathway starting from commercially available dichlorinated phenylpropanoids. The core strategy involves the construction of the indanone skeleton via Friedel-Crafts cyclization, followed by regiospecific
Retrosynthetic Analysis
The molecule is disassembled into two key precursors:
-
4,5-Dichloro-1-indanone (CAS 69392-64-9): The immediate precursor.
-
3-(2,3-Dichlorophenyl)propanoic acid: The acyclic starting material required to install the 4,5-dichloro substitution pattern via intramolecular cyclization.
Synthetic Pathway Diagram[4][5]
Figure 1: Linear synthesis of 2-Bromo-4,5-dichloro-1-indanone from 2,3-dichlorobenzaldehyde.
Detailed Experimental Protocols
Precursor Synthesis: 4,5-Dichloro-1-indanone
Note: This step establishes the bicyclic core. The regiochemistry is dictated by the directing effects of the chlorine substituents during cyclization.
Reagents: 3-(2,3-dichlorophenyl)propanoic acid, Thionyl chloride (
-
Acid Chloride Formation: Dissolve 3-(2,3-dichlorophenyl)propanoic acid (1.0 eq) in DCM. Add
(1.5 eq) and catalytic DMF. Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the crude acid chloride. -
Cyclization: Suspend anhydrous
(1.2 eq) in dry DCM at 0°C. Add the crude acid chloride dropwise. The solution will darken. -
Workup: Stir at room temperature for 4 hours. Quench carefully into ice-water/HCl. Extract with DCM, wash with brine, dry over
, and concentrate.[4] -
Purification: Recrystallize from hexane/ethyl acetate to yield 4,5-dichloro-1-indanone .
Alpha-Bromination: 2-Bromo-4,5-dichloro-1-indanone
Critical Control Point: Rate of addition determines mono- vs. di-bromination.
Reagents: 4,5-Dichloro-1-indanone (1.0 eq), Bromine (
-
Dissolution: Dissolve 4,5-dichloro-1-indanone (10 mmol, 2.01 g) in glacial acetic acid (20 mL). Add 2 drops of 48% HBr to catalyze enolization.
-
Bromination: Prepare a solution of bromine (10.5 mmol, 0.54 mL) in acetic acid (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes at room temperature.
-
Observation: The red bromine color should dissipate rapidly upon addition, indicating consumption.
-
-
Completion: Stir for an additional 1 hour. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting material (
) and appearance of the mono-bromo product ( ). -
Isolation: Pour the reaction mixture into ice-water (100 mL) containing 1% sodium bisulfite (
) to quench excess bromine. -
Filtration: The product typically precipitates as a solid. Filter, wash copiously with water to remove acid, and dry under vacuum.
-
Purification: If necessary, recrystallize from ethanol or cyclohexane.
Mechanistic Insights
The formation of the product proceeds via an acid-catalyzed
Reaction Mechanism Diagram
Figure 2: Acid-catalyzed mechanism for the regioselective bromination at the C2 position.
Applications in Drug Discovery
The 2-bromo-4,5-dichloro-1-indanone scaffold is a "privileged structure" in medicinal chemistry, primarily serving as a precursor for:
-
Thiazole-fused Indanones: Reaction with thioureas or thioamides (Hantzsch synthesis) yields tricyclic systems evaluated for neuroprotective activity and kinase inhibition .
-
Indacrinone Analogues: The 4,5-dichloro substitution pattern mimics the pharmacophore of Indacrinone (a loop diuretic), allowing researchers to explore structure-activity relationships (SAR) regarding halogen positioning on the indane ring.
-
Alkylation Substrates: The bromine atom is readily displaced by amines or thiols, enabling the rapid generation of libraries for high-throughput screening.
Safety and Handling Guidelines
Warning:
-
Engineering Controls: All operations involving the addition of bromine and the isolation of the product must be performed in a certified chemical fume hood .
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.
-
Decontamination: Spills should be treated with aqueous sodium thiosulfate or sodium bisulfite to neutralize active bromine species before cleanup.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis and darkening caused by light exposure.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13284273, 2-Bromo-4,5-dichlorophenol (Analogous Halogenation Chemistry). Retrieved from [Link]
-
ResearchGate (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2,3-Dihydro-1H-indene-2-yl)methanamine. (Protocol adapted for 4,5-dichloro derivative). Retrieved from [Link]
